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Introduction
Oxindole, a bicyclic aromatic heterocyclic organic compound, serves as a pivotal scaffold in

medicinal chemistry and drug discovery.[1] Its structure, featuring a benzene ring fused to a

five-membered nitrogen-containing ring with a carbonyl group at the second position, provides

a unique template for the design of a diverse array of biologically active molecules.[2] Oxindole
and its derivatives have demonstrated a wide range of pharmacological activities, including

anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This technical guide

provides a comprehensive overview of the core physical and chemical properties of oxindole,

detailed experimental protocols for their determination, and insights into its reactivity and

biological significance.

Physical Properties of Oxindole
The physical characteristics of oxindole are fundamental to its handling, formulation, and

application in various chemical and biological studies. A summary of its key physical properties

is presented in Table 1.
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Property Value Reference(s)

Molecular Formula C₈H₇NO [4]

Molecular Weight 133.15 g/mol [4]

Appearance
Pale yellow to beige or pinkish-

brown crystalline powder
[2][4]

Melting Point 123-128 °C [4][5]

128 °C [2][6]

124-128 °C [7]

Boiling Point 227 °C at 73 mmHg [4][5]

194-196 °C at 17 mmHg [7]

Solubility
Water: Insoluble/Sparingly

soluble in aqueous buffers
[4][7]

Ethanol: ~10 mg/mL [4]

DMSO: ~3 mg/mL

Dimethylformamide (DMF):

~10 mg/mL

Methanol: Soluble [7]

Ether: Soluble [7]

1,4-Dioxane: High solubility [8]

Ethyl Acetate: Good solvent [8]

Acetonitrile: Good solvent [8]

Acetone: Good solvent [8]

pKa Weakly acidic

UV-Vis (λmax) 249 nm [9]
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Spectroscopic Properties
Spectroscopic data is crucial for the structural elucidation and characterization of oxindole and

its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are observed at approximately 10.4 (s,

1H, NH), 7.20 (d, 1H, ArH), 7.16 (t, 1H, ArH), 6.93 (d, 1H, ArH), 6.83 (t, 1H, ArH), and 3.46 (s,

2H, CH₂).[10]

¹³C NMR: The carbon signals for oxindole have been reported, providing a complete map of

its carbon skeleton.[11][12]

Infrared (IR) Spectroscopy
The IR spectrum of oxindole shows characteristic absorption bands corresponding to its

functional groups. Key peaks include the N-H stretching and the C=O stretching of the lactam

ring.

UV-Vis Spectroscopy
The UV-Vis spectrum of oxindole in methanol exhibits a maximum absorption (λmax) at 249

nm. The UV-Vis spectra of α-alkylidene oxindole derivatives have also been studied, showing

distinct absorption profiles that can be used for stereochemical assignment.[13]

Chemical Properties and Reactivity
The chemical reactivity of the oxindole core is versatile, allowing for modifications at several

positions, primarily at the nitrogen atom, the C3 position, and the aromatic ring.

Oxidation
Oxidation of oxindole can lead to the formation of isatin (1H-indole-2,3-dione), a valuable

synthetic intermediate. This transformation can be achieved using various oxidizing agents. A

metal-free approach utilizes molecular oxygen in the presence of tert-butyl nitrite as an

additive.[3][14] Other methods include the use of hypervalent iodine reagents.[11]
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Reduction
Reduction of the lactam carbonyl group in oxindole can yield indole. Various reducing agents

have been employed for this purpose, including diisobutylaluminum hydride (DIBAL-H) and

lithium aluminum hydride (LiAlH₄), with DIBAL-H often showing better selectivity for indole over

the fully reduced indoline.[15] Catalytic hydrogenation using palladium on charcoal in the

presence of perchloric acid is another effective method.[16]

Reactions at the C3 Position
The C3 position of oxindole is a nucleophilic center and is readily susceptible to a variety of

reactions, most notably alkylation and condensation reactions.

Alkylation: The C3 position can be alkylated using various alkylating agents under basic

conditions.[17] Nickel-catalyzed C3-selective alkylation using primary and secondary

alcohols has been demonstrated as an efficient and sustainable method.[16][17] Platinum-

loaded ceria (Pt/CeO₂) also catalyzes the C3-alkylation with alcohols under additive-free

conditions.[18] A metal-free approach using a B(C₆F₅)₃ catalyst for the direct C3 alkylation

with amine-based alkylating agents has also been developed.[19]

Condensation: The active methylene group at the C3 position can undergo condensation

reactions with aldehydes and ketones to form 3-substituted-2-oxindole derivatives.[20]

Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound for identification

and purity assessment.[21]

Methodology:

Sample Preparation: A small amount of the dry, finely powdered oxindole is packed into a

capillary tube to a height of 1-2 mm.[4]

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or

Thiele tube).[21]
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Heating: The sample is heated slowly, at a rate of approximately 2 °C per minute, especially

near the expected melting point.[21]

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire sample becomes liquid (completion of melting) are

recorded. This range is the melting point.[14]

Purity Indication: A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound,

while a broad and depressed melting point range suggests the presence of impurities.[21]

UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of oxindole to determine its maximum

absorption wavelength (λmax).

Methodology:

Solution Preparation: A dilute solution of oxindole is prepared in a suitable UV-transparent

solvent, such as methanol or ethanol. A typical concentration is in the micromolar range

(e.g., 40 µM for derivatives).[22]

Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to

obtain a baseline.

Sample Measurement: The absorbance of the oxindole solution is measured over a specific

wavelength range (e.g., 200-400 nm).

Data Analysis: The wavelength at which the maximum absorbance occurs is identified as

λmax.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of oxindole.

Methodology:

Sample Preparation: Approximately 10 mg of oxindole for ¹H NMR or 50 mg for ¹³C NMR is

dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR
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tube.[23][24]

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and

shimmed to optimize the magnetic field homogeneity.

Data Acquisition: The NMR spectra are acquired using appropriate pulse sequences and

parameters.

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of oxindole.

Methodology:

Solution Preparation: A solution of oxindole of known concentration (typically at least 10⁻⁴

M) is prepared in a suitable solvent system, which may include a co-solvent like methanol for

sparingly soluble compounds.[25] The ionic strength is kept constant using a salt solution

(e.g., 0.15 M KCl).[17]

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M

NaOH) for an acidic compound, or a strong acid (e.g., 0.1 M HCl) for a basic compound.[17]

[26]

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each

addition of the titrant.[27]

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.[11][28]

X-ray Crystallography
Objective: To determine the three-dimensional atomic and molecular structure of oxindole.

Methodology:
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Crystal Growth: High-quality single crystals of oxindole are grown. Common methods

include slow evaporation of a solvent from a saturated solution, or vapor diffusion, where a

less soluble solvent's vapor slowly diffuses into a solution of the compound.[8] The choice of

solvent is critical.[9]

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction

pattern is recorded.[5]

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure,

typically using direct methods or Patterson methods. The initial structural model is then

refined to obtain the final, accurate atomic positions.

Signaling Pathways and Biological Relevance
The oxindole scaffold is a prominent feature in many kinase inhibitors, a class of drugs that

target protein kinases involved in cell signaling pathways. A notable example is Sunitinib, a

multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[29] Sunitinib's

mechanism of action involves the inhibition of several RTKs, including the Vascular Endothelial

Growth Factor Receptors (VEGFRs).[19]

VEGFR2 Signaling Pathway Inhibition by Sunitinib
The VEGFR2 signaling pathway is crucial for angiogenesis, the formation of new blood

vessels, which is a hallmark of cancer.[21] Sunitinib inhibits this pathway by competing with

ATP for the binding site in the kinase domain of VEGFR2, thereby preventing its

autophosphorylation and the subsequent activation of downstream signaling cascades that

promote cell proliferation, survival, and migration.[8]
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VEGFR2 signaling pathway and its inhibition by Sunitinib.
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Experimental Workflow: Synthesis and
Characterization of an Oxindole Derivative
The synthesis and characterization of a novel oxindole derivative typically follow a structured

workflow, from the initial reaction to the final structural confirmation.

Start:
Oxindole & Reagents

Synthesis Reaction
(e.g., C3-Alkylation)

Reaction Work-up
(Extraction, Washing)

Purification
(Column Chromatography)

Structural Characterization

NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy Melting Point

Pure Oxindole Derivative
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General workflow for the synthesis and characterization of an oxindole derivative.

Conclusion
Oxindole represents a privileged scaffold in the realm of medicinal chemistry, owing to its

versatile chemical reactivity and the significant biological activities of its derivatives. A thorough

understanding of its physical and chemical properties is paramount for the rational design and

development of new therapeutic agents. This guide has provided a detailed overview of these

properties, along with standardized experimental protocols for their determination and a

glimpse into the compound's role in targeting critical biological pathways. The continued

exploration of oxindole chemistry promises to yield novel molecules with enhanced therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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